molecular formula C22H22N4O3 B7697303 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

Cat. No. B7697303
M. Wt: 390.4 g/mol
InChI Key: CAQLUTSUHFXXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, which is a class of compounds that “N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide” belongs to, has been extensively researched . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Advantages and Limitations for Lab Experiments

One advantage of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is that it is a non-opioid drug, which may make it a safer alternative to traditional opioid painkillers. However, one limitation of this compound is that it is still in clinical trials, and its long-term safety and efficacy have not yet been established.

Future Directions

There are several potential future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide. One area of research could be to investigate the efficacy of this compound in other types of neuropathic pain, such as diabetic neuropathy. Another potential direction could be to investigate the safety and efficacy of combining this compound with other pain medications. Finally, future research could focus on understanding the mechanisms underlying the pain-reducing effects of this compound, which could lead to the development of more effective pain treatments.

Synthesis Methods

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine. The resulting product is then reacted with ethyl iodide to produce this compound.

Scientific Research Applications

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of neuropathic pain. In a phase II clinical trial, this compound was shown to significantly reduce pain in patients with post-herpetic neuralgia, a type of neuropathic pain that can occur after shingles. This compound has also been shown to be effective in animal models of neuropathic pain.

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-5-26-21-18(11-14-8-6-7-13(2)19(14)23-21)20(25-26)24-22(27)15-9-16(28-3)12-17(10-15)29-4/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQLUTSUHFXXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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